3-Bromoisoxazol-5-amine
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Overview
Description
3-Bromoisoxazol-5-amine is a heterocyclic organic compound with the molecular formula C3H3BrN2O It is characterized by a five-membered isoxazole ring, which contains both nitrogen and oxygen atoms, and a bromine atom attached to the third position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazone with bromine under controlled conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in (3 + 2) cycloaddition reactions with dipolarophiles to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached to the isoxazole ring .
Scientific Research Applications
3-Bromoisoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromoisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring .
Comparison with Similar Compounds
- 3-Chloroisoxazol-5-amine
- 3-Fluoroisoxazol-5-amine
- 3-Iodoisoxazol-5-amine
Comparison: Compared to its analogs, 3-Bromoisoxazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-bromo-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-3(5)7-6-2/h1H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDEIFNJAJVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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